molecular formula C90H154N30O17 B13398051 Rlyrkriwrsagr

Rlyrkriwrsagr

Cat. No.: B13398051
M. Wt: 1928.4 g/mol
InChI Key: RGEXADZIYANTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rlyrkriwrsagr is a synthetic peptide with the sequence Myristicacid-Arg-Leu-Tyr-Arg-Lys-Arg-Ile-Trp-Arg-Ser-Ala-Gly-Arg-COOH. It is primarily used as a control peptide in various biochemical and pharmacological studies. This compound is known for its role in inhibiting protein kinase Mζ (PKMζ), which is involved in the maintenance of long-term potentiation (LTP) and memory processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rlyrkriwrsagr is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Rlyrkriwrsagr can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis kits and reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Scientific Research Applications

Rlyrkriwrsagr has a wide range of applications in scientific research:

    Chemistry: Used as a control peptide in studies involving protein kinase C (PKC) inhibitors.

    Biology: Investigated for its role in synaptic plasticity and memory maintenance.

    Medicine: Explored as a potential therapeutic agent for neurological disorders involving memory deficits.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

Rlyrkriwrsagr exerts its effects by inhibiting protein kinase Mζ (PKMζ), a key enzyme involved in the maintenance of long-term potentiation (LTP). The peptide binds to the active site of PKMζ, preventing its phosphorylation activity. This inhibition disrupts the positive-feedback loop required for the persistence of LTP, thereby affecting memory processes .

Comparison with Similar Compounds

Similar Compounds

    ZIP (zeta inhibitory peptide): Another PKMζ inhibitor with a similar mechanism of action.

    Chelerythrine: A broad-spectrum PKC inhibitor that also affects PKMζ activity.

Uniqueness

Rlyrkriwrsagr is unique in its specific sequence and its targeted inhibition of PKMζ. Unlike broad-spectrum inhibitors like chelerythrine, this compound provides a more selective approach, making it a valuable tool in studying the specific role of PKMζ in synaptic plasticity and memory .

Properties

Molecular Formula

C90H154N30O17

Molecular Weight

1928.4 g/mol

IUPAC Name

2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[2-[[5-carbamimidamido-2-(tetradecanoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-61(31-23-42-102-86(92)93)75(126)116-67(47-53(3)4)80(131)117-68(48-56-37-39-58(122)40-38-56)81(132)114-63(32-24-43-103-87(94)95)77(128)112-62(30-21-22-41-91)76(127)113-65(34-26-45-105-89(98)99)79(130)120-73(54(5)8-2)84(135)118-69(49-57-50-107-60-29-20-19-28-59(57)60)82(133)115-64(33-25-44-104-88(96)97)78(129)119-70(52-121)83(134)109-55(6)74(125)108-51-72(124)111-66(85(136)137)35-27-46-106-90(100)101/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,125)(H,109,134)(H,110,123)(H,111,124)(H,112,128)(H,113,127)(H,114,132)(H,115,133)(H,116,126)(H,117,131)(H,118,135)(H,119,129)(H,120,130)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)

InChI Key

RGEXADZIYANTGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O

Origin of Product

United States

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